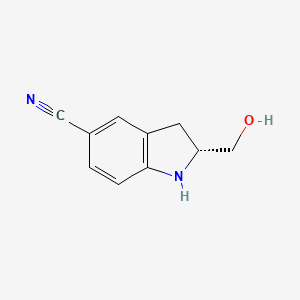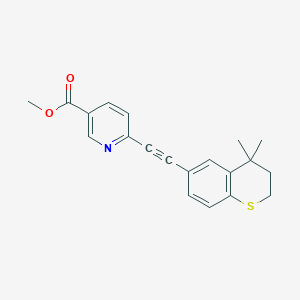
Tazarotenic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazarotenic Acid Methyl Ester is a chemical compound with the molecular formula C20H19NO2S and a molecular weight of 337.44 g/mol . It is a derivative of tazarotene, a third-generation topical retinoid used primarily for the treatment of acne and psoriasis . This compound is an esterified form of tazarotenic acid, which is the active metabolite of tazarotene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tazarotenic Acid Methyl Ester typically involves the esterification of tazarotenic acid. One common method is the reaction of tazarotenic acid with methanol in the presence of a catalyst such as thionyl chloride . This reaction is carried out at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tazarotenic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tazarotenic acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Tazarotenic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Tazarotenic Acid Methyl Ester has several scientific research applications:
Mécanisme D'action
Tazarotenic Acid Methyl Ester is hydrolyzed in the skin to form tazarotenic acid, which is the active metabolite . Tazarotenic acid binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ . This binding modulates gene expression, leading to the regulation of cell differentiation and proliferation . The compound also exhibits anti-inflammatory and immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tazarotene: The parent compound, used topically for acne and psoriasis.
Adapalene: Another topical retinoid used for acne treatment.
Tretinoin: A first-generation retinoid used for acne and photoaging.
Uniqueness
Tazarotenic Acid Methyl Ester is unique due to its esterified form, which enhances its stability and allows for controlled hydrolysis to the active metabolite, tazarotenic acid . This property makes it particularly useful in topical formulations where gradual release and activation are desired .
Propriétés
Formule moléculaire |
C20H19NO2S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |
Clé InChI |
PXYOZRQDXZCRES-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
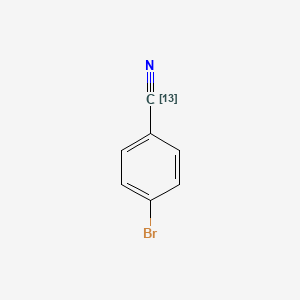
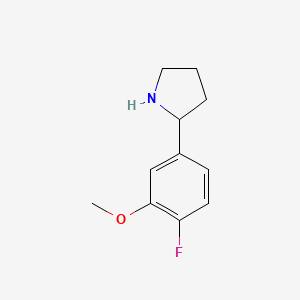
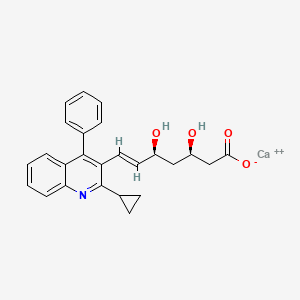
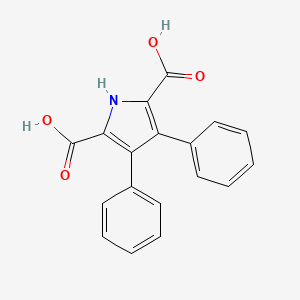
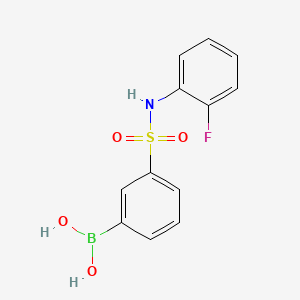
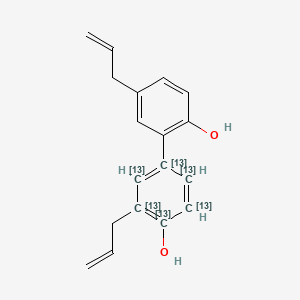
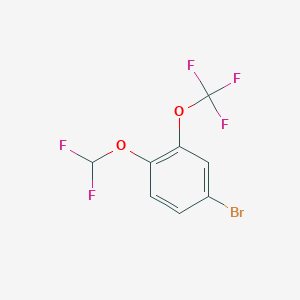
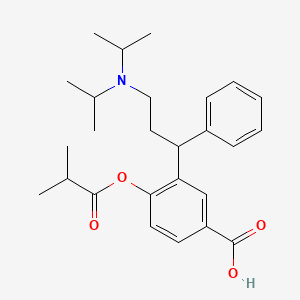
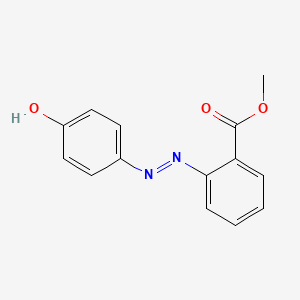
![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
